2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Description
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWUMRXYIGSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NC2=O)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202402 | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-94-3 | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. Studies have shown that 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, a study demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique structure contributes to its ability to penetrate bacterial membranes, making it effective against resistant strains . Furthermore, modifications of the compound have led to enhanced activity against both Gram-positive and Gram-negative bacteria.
Materials Science
Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers with specific properties. Its ability to form cross-linked networks allows for the development of materials with enhanced mechanical strength and thermal stability . These materials are being explored for applications in coatings and adhesives.
Nanocomposites
Incorporating diazaspiro compounds into nanocomposite materials has shown potential for improving electrical conductivity and thermal properties. Research has indicated that these composites can be used in electronic applications such as sensors and conductive films .
Synthetic Intermediate
Chemical Synthesis
As a synthetic intermediate, this compound is utilized in the preparation of various complex organic molecules. Its reactivity allows it to participate in diverse reactions such as cycloadditions and nucleophilic substitutions . This versatility makes it an essential compound in organic synthesis.
Case Studies
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro[5.5]undecane Derivatives
| Compound Name | Heteroatoms | Substituents | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone | 2N | None (tetrone) | 4 ketones | C₉H₁₀N₂O₄ | 210.19 |
| (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane | 2O | Methyl groups | Ethers | C₁₂H₂₂O₂ | 198.30 |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane | 4O | Variable substituents | Ethers | Varies | Varies |
| 3,9-Diazaspiro[5.5]undecane | 2N | Adhesamine analogues | Amines, esters | Varies | Varies |
Key Observations:
- Heteroatom Influence : The presence of nitrogen (e.g., 2,8-diazaspiro) versus oxygen (e.g., 1,7-dioxaspiro) alters electronic properties. Nitrogen-containing derivatives exhibit stronger hydrogen-bonding capacity and basicity, whereas oxygenated analogs (e.g., 1,7-dioxaspiro compounds) are more lipophilic and stable under acidic conditions .
- Functional Groups : The tetrone groups in 2,8-diazaspiro[...]tetrone enhance electrophilicity, making it reactive toward nucleophiles. In contrast, ether-linked spiro compounds (e.g., 1,7-dioxaspiro) are chemically inert but susceptible to acid-catalyzed ring-opening .
Physical and Chemical Properties
Stereochemical Considerations
- Racemic vs. Enantiopure Forms : Dioxaspiro compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane exhibit stereospecific bioactivity, whereas racemic mixtures show reduced efficacy in electrophysiological assays .
- Conformational Flexibility : 2,4,8,10-Tetraoxaspiro derivatives display dynamic ring puckering, influencing their reactivity and interaction with biological targets .
Biological Activity
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone, also known by its CAS number 5407-94-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 210.1867 g/mol
- CAS Number : 5407-94-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Neuropharmacological Effects :
- Compounds in the diazaspiro series have shown promise as GABA receptor antagonists. Studies suggest that derivatives of this compound can selectively target specific GABA receptor subtypes (α3/4/5), which are implicated in various neurological conditions including anxiety and depression .
- A study highlighted the potential of these compounds in modulating neurotransmission and providing therapeutic benefits for psychotic disorders .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Study: GABA Receptor Antagonism
A study conducted by Bavo et al. explored the interaction of diazaspiro compounds with GABA receptors. The findings demonstrated that certain analogs exhibited competitive antagonism at GABA type A receptors with low cellular membrane permeability, suggesting a targeted mechanism that could minimize central nervous system side effects while retaining therapeutic efficacy in peripheral applications .
Case Study: Antimicrobial Testing
In a comparative analysis of various diazaspiro compounds against standard microbial strains, this compound showed notable activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess efficacy and found significant zones of inhibition compared to control substances .
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
